Fullerene C78
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Overview
Description
Fullerene C78 is a molecule composed of 78 carbon atoms arranged in a series of interlocking hexagons and pentagons, forming a structure that resembles a rugby ball . These molecules are known for their unique properties, including high stability and the ability to form various derivatives, making them of significant interest in scientific research and industrial applications .
Mechanism of Action
Target of Action
Fullerene C78 is a molecule made up of 78 carbon atoms arranged in a series of interlocking hexagons and pentagons .
Mode of Action
The mode of action of this compound is largely dependent on its structure. The molecule interacts with its targets through its unique carbon arrangement . The formation mechanism of fullerenes, including this compound, has been an intriguing question for chemists, physicists, and astronomers . Different mechanisms with various precursors, including small carbon fragments, polyaromatic hydrocarbons, and graphene, have been proposed and studied .
Biochemical Pathways
It has been suggested that fullerenes can affect several genes, primarily from the point of view of toxicity .
Pharmacokinetics
It is known that the molecule is solid at room temperature and has a melting point of over 350°c .
Result of Action
It has been suggested that the molecule’s unique structure allows it to interact with a variety of other molecules, potentially leading to a wide range of effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of fullerenes has been observed in high-temperature environments, such as those created by vaporizing carbon in a helium atmosphere .
Biochemical Analysis
Biochemical Properties
Fullerene C78 plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as van der Waals forces and π-π stacking. For instance, this compound can bind to the active sites of certain enzymes, potentially inhibiting or modifying their activity. This interaction can alter the enzyme’s conformation and affect its catalytic efficiency . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation can impact cellular metabolism and energy production, as well as the overall health and viability of the cells. Furthermore, this compound has been reported to affect cell signaling pathways such as the MAPK and NF-κB pathways, which are crucial for cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to biomolecules, including enzymes and proteins, thereby altering their function. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites or inducing conformational changes that reduce their catalytic efficiency . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as metabolism, stress response, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but its long-term effects on cellular function can vary. Over time, this compound may undergo degradation or chemical modifications that alter its interactions with biomolecules . In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and function, suggesting potential long-term impacts on cellular health. In in vivo studies, the stability and degradation of this compound can influence its bioavailability and efficacy, as well as its potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including inflammation, oxidative damage, and cell death. These adverse effects are likely due to the accumulation of this compound in tissues and its interaction with cellular components. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their availability and utilization in metabolic reactions.
Preparation Methods
Fullerene C78 can be synthesized using several methods, including:
Laser Synthesis: This method involves the vaporization of graphite using a high-powered laser, leading to the formation of fullerenes in the resulting soot.
Electric Arc-Synthesis: In this method, an electric arc is struck between graphite electrodes in an inert atmosphere, producing soot that contains fullerenes.
Combustion and Flame Method: This involves burning hydrocarbons in a controlled environment to produce soot rich in fullerenes.
Extraction and Isolation: After synthesis, fullerenes are extracted from the soot using selective solvents and purified through techniques like chromatography.
Chemical Reactions Analysis
Fullerene C78 undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the fullerene cage.
Cycloaddition: This involves the addition of cyclic compounds to the fullerene structure, forming new ring systems.
Common reagents used in these reactions include chlorobenzene, aluminium chloride, and various nucleophiles . The major products formed from these reactions are fullerene derivatives with enhanced solubility and reactivity .
Scientific Research Applications
Fullerene C78 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fullerene C78 is often compared with other fullerenes such as C60 and C70:
C70: This fullerene has an elongated shape and consists of 70 carbon atoms.
Higher Fullerenes: Compounds like C84 and C100 have larger structures and more complex isomerism, making them challenging to study and utilize.
This compound is unique due to its specific arrangement of carbon atoms, which gives it distinct electronic properties and reactivity compared to other fullerenes .
Properties
IUPAC Name |
tetracontacyclo[25.6.5.516,28.44,32.35,11.321,34.28,10.212,15.222,35.229,31.113,20.124,38.02,6.014,19.017,25.018,23.030,37.033,36.547,54.446,53.448,58.126,51.150,52.03,45.07,42.09,61.039,40.041,43.044,63.049,76.055,78.056,62.057,68.059,64.060,67.065,69.066,71.070,73.072,75.074,77]octaheptaconta-1,3(45),4(48),5(61),6,8,10,12,14,16,18,20,22,24(39),25,27(38),28,30,32,34(42),35(40),36,41(43),44(63),46,49(76),50(77),51,53,55(78),56(62),57,59,64,66,68,70(73),71,74-nonatriacontaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78/c1-2-6-14-30-22-10(2)26-25-9(1)21-29-13-5(1)17-18(6)38-34(14)58-72-50(30)66-42(22)54-46(26)69-45(25)53-41(21)65-49(29)71-57-33(13)37(17)61-62(38)78-64-40-20-8-4-3-7-15-31-23-11(3)27-28-12(4)24-32-16(8)36(40)60(76(58)78)74(72)52(32)68(66)44(24)56(54)48(28)70(69)47(27)55(53)43(23)67(65)51(31)73(71)59-35(15)39(19(7)20)63(64)77(61)75(57)59 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELSFHQDWXAPNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%12C%12=C%17C%18=C%16C%16=C%19C%20=C(C1=C5C(=C%18%20)C%17=C6C8=C%11%12)C1=C5C%19=C6C8=C%11C5=C5C(=C21)C1=C3C2=C3C%12=C1C1=C5C%11=C5C%11=C8C(=C%14C8=C%11C%11=C%14C(=C%12C1=C%115)C1=C3C(=C9C3=C1C%14=C8C%13=C%103)C7=C42)C6=C%16%15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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